(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone
Description
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Properties
IUPAC Name |
(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2FN3O2/c23-16-5-3-4-15(20(16)24)21(29)14-12-18(26-13-14)22(30)28-10-8-27(9-11-28)19-7-2-1-6-17(19)25/h1-7,12-13,26H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUVBOWZKDSKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CN3)C(=O)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound includes:
- A dichlorophenyl group which contributes to its lipophilicity and potential interactions with biological membranes.
- A piperazine moiety that is often associated with various pharmacological effects, particularly in the central nervous system.
- A pyrrole ring that may play a role in the compound's reactivity and binding affinity to biological targets.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Antidepressant Activity : Studies have shown that piperazine derivatives can act as serotonin receptor modulators. The incorporation of a fluorophenyl group enhances binding affinity to serotonin receptors, potentially leading to antidepressant effects .
- Antimicrobial Effects : The presence of halogenated phenyl groups has been linked to increased antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains due to their ability to disrupt bacterial cell membranes .
- Cytotoxicity : In vitro studies using cell lines such as NIH-3T3 have assessed the cytotoxic effects of related compounds. The MTT assay results indicate varying degrees of cytotoxicity, suggesting that structural modifications can significantly influence biological activity .
The mechanism by which this compound exerts its biological effects may involve:
- Receptor Binding : The piperazine component likely interacts with neurotransmitter receptors (e.g., serotonin and dopamine receptors), modulating neurotransmission and influencing mood and behavior.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as urease, which is crucial for bacterial survival in hostile environments . This inhibition can lead to reduced virulence in pathogenic bacteria.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Identified significant antidepressant effects in animal models when tested against serotonin receptor activity. |
| Study 2 | Demonstrated strong antimicrobial properties against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) lower than 10 µg/mL. |
| Study 3 | Evaluated cytotoxicity in human cancer cell lines, showing IC50 values ranging from 20 µM to 50 µM, indicating moderate effectiveness as an anticancer agent. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
